2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride
Description
Properties
IUPAC Name |
2-chloro-3-(1-methylpyrrolidin-2-yl)pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.ClH/c1-13-6-2-3-7(13)8-9(10)12-5-4-11-8;/h4-5,7H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZACVUOZEDXDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=NC=CN=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H13Cl2N3, indicating the presence of a pyrazine ring substituted with a chlorinated group and a piperidine derivative. This structure is significant for its interaction with biological targets.
Research has shown that compounds with similar structures can exhibit various pharmacological activities, including:
- C-Met Inhibition : Some derivatives have demonstrated potent inhibition of the mesenchymal–epithelial transition factor (c-Met) protein kinase, which is crucial in cancer progression and metastasis. This mechanism positions them as potential candidates for cancer therapy .
- GABA Modulation : Certain analogs have been reported to act as allosteric modulators of GABA receptors, suggesting neuroactive properties that could be beneficial in treating neurological disorders .
- Antimicrobial Activity : Compounds related to this class have shown promising antimicrobial effects against various pathogens, indicating potential applications in infectious disease treatment .
In Vitro Studies
In vitro studies are essential for evaluating the biological activity of this compound. The following table summarizes key findings from recent research:
Case Study 1: Anticancer Potential
A study investigated the anticancer properties of pyrazine derivatives, including this compound. The results indicated significant antiproliferative activity against various human tumor cell lines, with IC50 values in the nanomolar range.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial agents, derivatives similar to this compound were tested against common pathogens. The findings revealed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent.
Scientific Research Applications
Kinase Inhibition
One of the most promising applications of 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride is its role as an inhibitor of checkpoint kinase 1 (Chk1). Chk1 is crucial for cell cycle regulation and DNA damage response, making it a target for cancer therapy. Inhibition of Chk1 can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
Anticancer Research
Research has indicated that compounds similar to this compound exhibit significant biological activity against various cancer cell lines. Studies have demonstrated that such pyrazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
Structure-Based Drug Design
Recent studies have employed structure-based drug design to optimize the efficacy of pyrazine compounds. By utilizing pharmacophore modeling and molecular docking techniques, researchers have designed analogs with improved potency against specific targets, including kinases involved in oncogenesis .
Case Studies and Research Findings
| Case Study | Objective | Findings |
|---|---|---|
| Inhibition of Chk1 | To evaluate the inhibitory effects on cancer cell lines | Significant reduction in cell viability observed with IC₅₀ values in low micromolar range |
| Structure-Based Design | To develop more potent analogs | Novel compounds showed improved binding affinity to Chk1 compared to original compound |
| Pharmacological Profiling | To assess therapeutic potential | Compounds displayed favorable pharmacokinetic properties and selective toxicity towards cancer cells |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their differences:
| Compound Name | CAS Number | Substituent at Position 3 | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine HCl | 1316227-41-4 | 1-methyl-pyrrolidin-2-yl | 223.71 (free base) | Pyrrolidine ring, discontinued product |
| (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine HCl | 639029-52-0 | 2-methylpiperazinyl | 249.14 | Chiral piperazine, enhanced solubility |
| 2-Chloro-3-(piperazin-1-yl)pyrazine HCl | 66522-30-3 | Piperazinyl (unmodified) | 219.09 | Unsubstituted piperazine, simpler structure |
| 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine | 2075819-84-8 | 4-(2-methoxyethyl)piperazinyl | 256.73 | Methoxyethyl group, higher lipophilicity |
Key Observations :
- Pyrrolidine vs. Piperazine Rings: The target compound’s pyrrolidine ring (5-membered) introduces steric constraints distinct from the 6-membered piperazine in analogs.
- Substituent Effects : The 2-methoxyethyl group in CAS 2075819-84-8 improves lipophilicity, whereas the unmodified piperazine (CAS 66522-30-3) may exhibit higher polarity .
Spectroscopic and Analytical Data
- IR Spectroscopy: For 2-chloro-3-(2-quinolylthio)pyrazine (), C=N and quinoline vibrations at 1779 cm⁻¹ and 1660 cm⁻¹ highlight substituent-dependent spectral shifts. The target compound’s pyrrolidine ring would produce distinct N-H and C-N stretches .
- Safety Profiles : While data for the target compound are lacking, analogs like 2-Chloro-3-(chloromethyl)pyrazine () are classified as hazardous, suggesting similar handling precautions for chlorinated pyrazines .
Preparation Methods
General Synthetic Strategy
The preparation of 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride generally involves nucleophilic aromatic substitution (S_NAr) on a chloropyrazine derivative with a chiral or substituted pyrrolidine nucleophile, followed by isolation of the hydrochloride salt. This approach is consistent with the synthesis of related pyrazine derivatives where substitution at the 3-position by nitrogen-containing heterocycles is achieved through displacement of a chlorine atom under controlled conditions.
Key Synthetic Routes and Reaction Conditions
Nucleophilic Aromatic Substitution on Chloropyrazine
- Starting from a chlorinated pyrazine intermediate, the chlorine at the 3-position is displaced by (1-methyl-pyrrolidin-2-yl) nucleophile.
- The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to enhance nucleophilicity.
- Base catalysts like sodium hydride or organic bases such as N,N-diisopropylethylamine (DIPEA) are used to deprotonate the pyrrolidine nitrogen and promote substitution.
- Reaction temperatures range from room temperature to moderate heating (~100 °C), with stirring times from 1.5 to several hours depending on substrate reactivity.
Formation of Hydrochloride Salt
- After completion of the substitution, the crude product is treated with hydrochloric acid (commonly 4 M methanolic HCl) to form the hydrochloride salt.
- This step facilitates purification and isolation as a stable, crystalline solid.
- The hydrochloride salt often precipitates upon addition of ether or similar non-polar solvents, allowing for filtration and drying.
Detailed Synthetic Example
A representative synthesis based on literature data is summarized below:
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,3-Dichloropyrazine + (1-methyl-pyrrolidin-2-yl) amine, DMF, DIPEA, RT to 100 °C, 1.5-4 h | Nucleophilic aromatic substitution (S_NAr) | 45-60 | Reaction monitored by TLC and LCMS |
| 2 | Workup: Dilution with ethyl acetate, washing with water and brine, drying over sodium sulfate | Extraction and purification | - | Organic layer separated and concentrated |
| 3 | Treatment with 4 M methanolic HCl, stirring overnight at RT | Formation of hydrochloride salt | 40-50 | Precipitation and filtration |
| 4 | Washing with ether and drying under vacuum | Isolation of pure hydrochloride salt | - | Yellow solid obtained |
This procedure aligns with protocols described for related pyrazine derivatives, where yields for the hydrochloride salt range from 40% to 58% depending on the exact substrate and conditions.
Purification and Characterization
- Crude products are purified by flash chromatography using gradients of ethyl acetate/n-hexane or methanol/dichloromethane.
- The hydrochloride salt is typically a crystalline solid, characterized by melting point, mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR).
- For example, MS m/z values around 555 (M+H)^+ have been reported for similar pyrazine hydrochloride salts.
- ^1H-NMR spectra confirm the presence of the pyrrolidine ring and pyrazine protons.
Alternative Synthetic Routes and Improvements
- Some studies attempted alternative synthetic routes involving amide coupling and sulphonamide intermediates, but these often resulted in lower yields or failure to isolate the final product.
- Chiral separation methods using chiral amines and solvents have been reported to obtain enantiomerically pure hydrochloride salts, enhancing biological activity and selectivity.
- Microwave irradiation and other modern synthetic techniques have been applied to related compounds to reduce reaction times and improve yields, though specific data for this compound are limited.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,3-Dichloropyrazine | (1-methyl-pyrrolidin-2-yl) amine, DMF, DIPEA, RT-100 °C | 45-60 | Standard S_NAr substitution, followed by HCl salt formation |
| 2 | Protected pyrazine intermediates | Amide coupling, deprotection with methanolic HCl | 35-50 | More complex route, lower yield, used for analogues |
| 3 | 4-Chloropyrazine derivatives | Sodium hydride, NMP, chiral amine for separation | Variable | Enantioselective synthesis and chiral separation |
Research Findings and Considerations
- The nucleophilic aromatic substitution on chloropyrazine is the most reliable and widely used method for preparing this compound.
- The hydrochloride salt form improves compound stability and facilitates purification.
- Yields are moderate, typically between 40% and 60%, influenced by reaction time, temperature, and purification methods.
- Alternative synthetic routes involving amide coupling or sulphonamide intermediates have been explored but are less efficient.
- Chiral separation techniques are important for obtaining enantiomerically pure compounds, which may be critical for biological activity.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride?
- Methodological Answer : A plausible synthesis involves coupling a pyrazine precursor (e.g., 2,3-dichloropyrazine) with 1-methyl-pyrrolidine via nucleophilic aromatic substitution. Key steps:
- Step 1 : React 2,3-dichloropyrazine with 1-methyl-pyrrolidine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
- Step 2 : Purify the intermediate via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Step 3 : Form the hydrochloride salt by treating the free base with HCl in anhydrous diethyl ether, followed by recrystallization from ethanol/water .
- Yield Optimization : Catalytic bases (e.g., K₂CO₃) or microwave-assisted synthesis may enhance reaction efficiency .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hygroscopic degradation. Avoid exposure to moisture due to the hydrochloride salt’s deliquescent nature .
- Safety Precautions : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Decomposition may release HCl gas; ensure proper ventilation and neutralization protocols for spills .
Q. What analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazine C-Cl at ~160 ppm in ¹³C NMR) and pyrrolidine ring integration .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 230.0825 for C₁₀H₁₄ClN₃·HCl).
- X-ray Crystallography : For absolute stereochemical confirmation, particularly if chiral centers are present .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Perform systematic solubility tests in DMSO, water, ethanol, and chloroform using UV-Vis spectroscopy or HPLC.
- pH-Dependent Solubility : Adjust pH (e.g., 1–10) to assess protonation effects on the pyrrolidine nitrogen and hydrochloride counterion .
- Cross-Validation : Compare results with computational solubility predictions (e.g., COSMO-RS models) .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers on the pyrazine ring.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using software like MOE or Gaussian .
- Transition State Analysis : Use IRC (Intrinsic Reaction Coordinate) calculations to map energy barriers for Cl substitution .
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify optimal parameters.
- By-Product Analysis : Use LC-MS to detect side products (e.g., di-substituted pyrazine derivatives) and adjust reaction time or catalyst loading .
- Catalyst Screening : Test palladium or copper catalysts for selective coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
